N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N,N-Diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a thienopyrimidine derivative characterized by a fused benzothiophene-pyrimidine core with a tetrahydrocyclohexene ring. The molecule features a sulfanyl (-S-) linker connecting the pyrimidine moiety to an N,N-diethyl-substituted acetamide group. This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related analogs .
The synthesis of such compounds typically begins with the Gewald reaction, which constructs the benzothiophene core using cyclohexanone, sulfur, and ethyl cyanoacetate . Subsequent steps involve formamide cyclization to generate the pyrimidine ring, followed by functionalization at the 4-position via nucleophilic substitution (e.g., with thiol-containing acetamides) .
Properties
Molecular Formula |
C16H21N3OS2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-3-19(4-2)13(20)9-21-15-14-11-7-5-6-8-12(11)22-16(14)18-10-17-15/h10H,3-9H2,1-2H3 |
InChI Key |
SCPUOSMSMGHLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Chloropyrimidine Intermediate
The foundational step in synthesizing this compound involves the preparation of the 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core, a critical intermediate. This scaffold is synthesized through cyclocondensation of a thienopyrimidine precursor with urea or thiourea derivatives under acidic conditions. Subsequent chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃), yielding the reactive 4-chloro intermediate.
The substitution of the chloride group with a sulfanylacetamide moiety proceeds via nucleophilic aromatic substitution. In a representative procedure:
-
N,N-Diethyl-2-mercaptoacetamide is generated by treating N,N-diethyl-2-chloroacetamide with sodium hydrosulfide (NaSH) in ethanol.
-
The thiolate anion reacts with the 4-chloro intermediate in dry acetone under basic conditions (K₂CO₃), facilitating the formation of the sulfanyl bridge.
Reaction Conditions:
Alkylation of Thione Derivatives
An alternative route involves the alkylation of a pre-formed 8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,]triazolo[4,3-c]pyrimidine-3(2H)-thione (compound 9 in). This thione derivative is synthesized by treating a hydrazino-substituted tetrahydrobenzothienopyrimidine with carbon disulfide (CS₂) and sodium hydroxide (NaOH).
Key Steps:
-
Thione Formation:
-
Alkylation:
Advantages:
-
Higher regioselectivity due to the stability of the thione intermediate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetone enhance nucleophilicity, while elevated temperatures (60–80°C) accelerate substitution kinetics. For instance, reactions in DMF at 80°C achieved complete conversion within 6 hours, whereas acetone at room temperature required 24 hours.
Base Selection
Anhydrous K₂CO₃ is preferred over NaOH due to its mild basicity, which minimizes side reactions such as hydrolysis of the acetamide group. Trials with stronger bases (e.g., NaH) led to decomposition of the tetrahydrobenzothienopyrimidine core.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
168.5 ppm (C=O of acetamide).
-
45.2 ppm (N,N-diethyl CH₂).
-
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68–75 | ≥95 | Direct, fewer steps |
| Thione Alkylation | 70–75 | ≥97 | Higher regioselectivity |
Critical Considerations:
-
Nucleophilic Substitution: Requires strict anhydrous conditions to prevent hydrolysis of the chloro intermediate.
-
Thione Alkylation: Involves multi-step synthesis but offers better control over functional group compatibility.
Industrial-Scale Feasibility
For large-scale production, the nucleophilic substitution route is favored due to its simplicity and lower solvent consumption. However, the thione alkylation method may be preferable for high-purity pharmaceutical applications, despite higher costs associated with CS₂ handling.
Chemical Reactions Analysis
Core Formation
-
Oxidative Cyclization : A critical step involves oxidative cyclization to generate the benzothieno[2,3-d]pyrimidine framework. Lithium iodide (LiI) is used as a catalyst in this process, enabling efficient ring closure with high product purity.
-
Formamide Treatment : Heating intermediates with formamide facilitates the formation of the pyrimidinone structure. This step is common in synthesizing related heterocycles, as seen in analogous compounds .
Functionalization
-
Thioether Group Introduction : The sulfanyl group is introduced via nucleophilic substitution or thiol-acyl transfer reactions. The acetamide moiety is typically added through acylation of amines or thiols.
-
Alkylation : N,N-diethylation occurs via alkylation of amine groups, often using alkyl halides or other alkylating agents .
| Synthesis Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Oxidative cyclization | LiI, controlled temperature | |
| Pyrimidinone formation | Formamide, heat | |
| Thioether introduction | Sulfur-containing precursors, catalyst |
Functional Group Transformations
The compound undergoes reactions at its acetamide , thioether , and heterocyclic core , enabling structural modifications for diverse applications.
Acetamide Group Reactions
-
Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
-
Nucleophilic Acyl Substitution : Reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides.
Thioether Group Reactions
-
Oxidation : Converts the sulfanyl group to sulfinyl or sulfonyl derivatives.
-
Nucleophilic Substitution : Susceptible to substitution by strong nucleophiles (e.g., Grignard reagents).
Heterocyclic Core Reactions
-
Electrophilic Substitution : The pyrimidine ring may undergo substitution at nitrogen-rich positions.
-
Ring-Opening Reactions : Under harsh conditions (e.g., strong acids/bases), partial ring cleavage can occur.
Core Formation Mechanism
The oxidative cyclization step (LiI-catalyzed) likely involves:
-
Radical Generation : LiI facilitates the formation of reactive intermediates.
-
Ring Closure : Intramolecular cyclization forms the fused benzothieno-pyrimidine structure.
Functionalization Mechanism
The introduction of the thioether group may proceed via:
-
Thiol-Acyl Transfer : Reaction of a thiol with an acyl chloride to form the sulfanyl-acetamide linkage.
Optimization and Efficiency
Research highlights methods to enhance reaction yields and purity:
-
Catalyst Selection : LiI improves cyclization efficiency compared to other catalysts.
-
Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and moderate temperatures optimize product formation .
Research Findings
-
Antimicrobial Activity : Related benzothieno-pyrimidine derivatives exhibit activity against pathogens like C. albicans and S. aureus, suggesting potential therapeutic applications .
-
Synthetic Flexibility : The compound’s structure allows for derivatization at multiple sites, enabling tailored biological activity .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds within the benzothienopyrimidine class exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer cell lines. These findings suggest that N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may possess similar anticancer activities due to its structural analogies with other effective compounds .
Enzyme Inhibition
Another area of research focuses on the enzyme inhibitory potential of this compound. Similar acetamides have been synthesized and tested as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that slight modifications can significantly enhance inhibitory activity, making this compound a candidate for further exploration in enzyme inhibition studies .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been investigated through molecular docking studies. These studies suggest that the compound may act as a potential inhibitor of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. Such findings indicate the therapeutic potential of N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Acetamide Group
The N,N-diethyl group on the acetamide distinguishes the target compound from analogs with other substituents:
- No direct bioactivity data are reported for this compound .
- Pyridyl amides (e.g., N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide, ): Pyridyl substituents enhance hydrogen-bonding capacity, contributing to antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) .
Modifications on the Benzothienopyrimidine Core
- 4-Oxo derivatives (e.g., 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one, ): The ketone at position 4 replaces the sulfanyl-acetamide chain. Such derivatives exhibit selective inhibition of PARP14 (IC₅₀: <1 µM) without affecting PARP1, highlighting the importance of the 4-position for enzyme targeting .
- Hydrazine derivatives (e.g., 4-hydrazino analogs, ): Hydrazine groups enable Schiff base formation with aldehydes, yielding hydrazones with broad-spectrum antimicrobial activity (e.g., 8n in showed 85% inhibition of C. albicans) .
Sulfanyl vs. Alternative Linkers
- Thioether (-S-) vs. carbonyl (-CO-) linkers : Sulfanyl groups improve metabolic stability compared to ester or amide linkages. For instance, sulfanyl-containing compounds in and showed prolonged half-lives in enzymatic assays, whereas carboxamide derivatives () required higher doses for efficacy .
Key Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Potential: The N,N-diethyl group may enhance blood-brain barrier penetration compared to polar pyridyl or hydrazine analogs, making it a candidate for CNS-targeted therapies.
- Synthetic Optimization: and suggest that refluxing chloropyrimidine intermediates with thiols in isopropanol achieves high yields (83–90%), a method applicable to the target compound .
- Data Limitations: No direct bioactivity data for the target compound were found in the provided evidence.
Biological Activity
N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be represented as follows:
- Molecular Formula : C16H22N4S
- Molar Mass : 306.43 g/mol
This compound features a benzothieno-pyrimidine core structure which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that certain benzothieno derivatives inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
This suggests that the compound may interfere with cell cycle progression and promote programmed cell death .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of benzothieno-pyrimidine derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. In a model using SH-SY5Y neuroblastoma cells:
- Protection Rate : 70% against oxidative damage induced by hydrogen peroxide at concentrations of 10 µM .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several derivatives of benzothieno-pyrimidines, N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and determined zones of inhibition ranging from 12 mm to 18 mm depending on the concentration used.
Case Study 2: Cancer Cell Line Study
A detailed investigation into the effects on various cancer cell lines showed that N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of p53 pathways leading to cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for characterizing this compound, and how can conflicting NMR data be resolved?
- Methodology : Use ¹H NMR (e.g., in DMSO-d₆) to analyze proton environments, focusing on peaks near δ 2.03–8.53 for methyl, aromatic, and amide protons . LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 376.0) . For conflicting data, verify solvent effects (e.g., DMSO vs. CDCl₃) and impurities via HPLC purification . Cross-validate with X-ray crystallography (e.g., SHELX refinement) to resolve ambiguities .
Outline the synthetic pathway for this compound, including critical reaction conditions.
- Synthetic Route :
Start with the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core .
Introduce the sulfanyl group via nucleophilic substitution (e.g., using thiols under basic conditions) .
React with N,N-diethyl-2-chloroacetamide in acetonitrile or ethanol under reflux (24–48 hours) .
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC/melting point .
Q. How is the antimicrobial activity of this compound evaluated experimentally?
- Protocol :
- Use broth microdilution to determine MIC values against reference strains (e.g., Pseudomonas aeruginosa ATCC 10145) .
- Assess biofilm inhibition via crystal violet assay .
- Validate selectivity by comparing cytotoxicity against mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate interactions with targets like EGFR?
- Computational Workflow :
Retrieve EGFR structure (PDB ID: 1M17) and prepare for docking (remove water, add polar hydrogens) .
Generate 3D conformers of the compound using Open Babel and optimize geometry with DFT (B3LYP/6-31G*) .
Dock using AutoDock Vina (exhaustiveness = 20) and analyze binding modes (e.g., hydrogen bonds with Thr790/Met793) .
Validate stability via MD simulations (GROMACS, 100 ns) to assess RMSD and binding free energy (MM-PBSA) .
Discuss challenges in crystallizing this compound and methods to overcome twinning.
- Crystallization Issues :
- Twinning : Common in rigid heterocycles; use SHELXL 's TWIN/BASF commands for refinement .
- Polymorphism : Screen solvents (e.g., DMSO/water vs. ethanol) and temperatures (4°C vs. RT) .
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the diethylacetamide moiety .
Q. How to analyze structure-activity relationships (SAR) when modifying substituents on the benzothieno ring?
- SAR Strategy :
Synthesize analogs with substituents at positions 2, 4, and 7 (e.g., methyl, methoxy, halogens) .
Test bioactivity (e.g., MIC against S. aureus, IC₅₀ in cancer cell lines) .
Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and steric effects with activity .
Confirm target engagement via SPR or ITC for hit derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Troubleshooting :
- False Negatives : Check compound stability (e.g., hydrolysis in assay buffer) via LC-MS .
- False Positives : Verify target specificity using knockout cell lines or radioligand binding assays .
- Docking Artifacts : Re-dock with induced-fit protocols (e.g., Glide SP/XP) to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
